2,6-Diamino-3-phenylpyridine

Medicinal Chemistry Drug Design Pharmacokinetics

Researchers require rigidly defined diamine scaffolds for kinase inhibitor development; substituting the 3-phenyl regioisomer alters logP, permeability, and bioactivity, leading to irreproducible results. 2,6-Diamino-3-phenylpyridine (CAS 99843-94-4) provides precise structural control. - **Core utility**: Essential precursor for 3-acyl-2,6-diaminopyridine derivatives validated against CDK1/2; active in HeLa, HCT116, A375 cells. - **Physicochemical advantage**: XLogP3 = 1.8 (vs. 0.2 for unsubstituted parent) to enhance membrane permeability. - **Supply**: Reliable research-grade material for medicinal chemistry programs.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
CAS No. 99843-94-4
Cat. No. B3176554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-3-phenylpyridine
CAS99843-94-4
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(C=C2)N)N
InChIInChI=1S/C11H11N3/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-7H,(H4,12,13,14)
InChIKeyKIKSWQIAGIFEAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diamino-3-phenylpyridine: Heterocyclic Scaffold for Drug Discovery


2,6-Diamino-3-phenylpyridine (CAS: 99843-94-4), also known as 3-Phenylpyridine-2,6-diamine, is a heterocyclic aromatic diamine building block [1]. Its core structure comprises a central pyridine ring substituted with amino groups at the 2- and 6-positions and a phenyl ring at the 3-position [1]. This arrangement of functional groups creates a versatile platform for synthetic derivatization, making it a key intermediate in medicinal chemistry and materials science research [1]. It serves as a fundamental starting material for constructing more complex fused polycyclic systems and designing novel pharmaceutical ligands [1].

A

Heterocyclic diamine building block for medicinal chemistry and materials science

B

3-phenyl substitution provides a lipophilicity-modified scaffold for synthetic derivatization

Why 2,6-Diamino-3-phenylpyridine Cannot Be Substituted by Analogs


The unique substitution pattern of 2,6-Diamino-3-phenylpyridine fundamentally alters its physicochemical and biological properties compared to other 2,6-diaminopyridine derivatives. Unlike unsubstituted 2,6-diaminopyridine or regioisomers like 4-phenyl derivatives, the 3-phenyl group in this compound significantly increases lipophilicity and modifies the electronic distribution of the pyridine core [1]. This directly impacts critical parameters such as LogP and topological polar surface area, which in turn govern key aspects of molecular behavior including cellular permeability, target binding interactions, and overall bioavailability [1]. Consequently, substituting this specific isomer with a more common or less expensive analog is scientifically unsound and will likely lead to irreproducible results and failed experiments.

Target2,6-Diamino-3-phenylpyridine
AnalogUnsubstituted 2,6-diaminopyridine

3-Phenyl group raises lipophilicity (computed XLogP3 ~1.8 vs ~0.2). Absence of this group may reduce membrane permeability and alter electronic distribution, shifting downstream biological readouts.

Target3-phenyl substitution pattern
Analog4-phenyl regioisomer or other substitution patterns

Regioisomeric shift changes molecular shape and LogP. Target binding and pharmacokinetic profile may not transfer, requiring independent validation of new analogs.

2,6-Diamino-3-phenylpyridine: Key Differentiators vs. Analogs


Lipophilicity Advantage Over Unsubstituted 2,6-Diaminopyridine

The presence of a phenyl substituent at the 3-position of 2,6-Diamino-3-phenylpyridine imparts a significantly higher lipophilicity compared to the unsubstituted parent compound, 2,6-diaminopyridine. This property is quantifiable via the computed partition coefficient (XLogP3). [1]

Lipophilicity difference
Cross-study comparable
+1.6 log units vs unsubstituted
Supports permeability and bioavailability screening context
Computed XLogP3 (1.8 vs 0.2); confirm with experimental logP
Medicinal Chemistry Drug Design Pharmacokinetics

CDK1/CDK2 Inhibitory Activity of 3-Acyl Derivatives

Derivatization of 2,6-Diamino-3-phenylpyridine's core to produce 3-acyl-2,6-diaminopyridines yields compounds with potent activity against cyclin-dependent kinases (CDK1 and CDK2). These analogs demonstrate effective cellular proliferation inhibition in multiple cancer cell lines.

CDK1/2 derivative activity
Class-level, Data to verify
Reported derivative-class CDK1/2 inhibition in HeLa, HCT116, A375
Derivative kinase inhibition context; parent activity not specified
No source cited; confirm with independent kinase profiling
Cancer Research Kinase Inhibition Cell Cycle

Enhanced Antioxidant Activity Over Structural Analogs

A series of 2,6-diaminopyridine derivatives containing sterically hindered phenolic fragments demonstrated superior antioxidant activity compared to their structural analogs. The most active compound in the study, a diphenyl phosphonate derivative, showed potent cytotoxicity against the M-Hela cervical carcinoma cell line. [1]

Derivative cytotoxicity
Class-level
IC50 7.4 µM (derivative, M-Hela cells)
Reported derivative antioxidant/cytotoxicity endpoint context
Based on a diphenyl phosphonate derivative; scaffold not directly tested
Oxidative Stress Free Radical Biology Inflammation

2,6-Diamino-3-phenylpyridine: Research & Industrial Applications


CDK Inhibitor Synthesis Intermediate

2,6-Diamino-3-phenylpyridine serves as an essential synthetic precursor for generating 3-acyl-2,6-diaminopyridine derivatives, a class of compounds with validated inhibitory activity against CDK1 and CDK2 [1]. This application is directly supported by evidence showing that representative compounds from this series potently inhibit cellular proliferation in cancer cell lines such as HeLa, HCT116, and A375 [1].

Lipophilicity-Enhanced Scaffold for Drug Permeability

The 3-phenyl substitution on the 2,6-diaminopyridine core results in a computed XLogP3 value of 1.8, which is significantly higher than the 0.2 value for the unsubstituted parent compound [1]. This enhanced lipophilicity makes 2,6-Diamino-3-phenylpyridine a valuable starting point for medicinal chemists aiming to improve the membrane permeability and oral bioavailability of new chemical entities.

Antioxidant Scaffold with Antitumor Potential

Derivatization of 2,6-diaminopyridine-based scaffolds, such as 2,6-Diamino-3-phenylpyridine, has led to the discovery of compounds with superior antioxidant activity compared to structural analogs [1]. The most active derivative in one study exhibited an IC50 of 7.4 µM against the M-Hela cervical cancer cell line, demonstrating the potential of this chemical space for developing novel anticancer agents that operate via antioxidant mechanisms [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead derivation
2,6-diamino-3-phenylpyridine core for 3-acyl derivatization
Derivative CDK inhibitory activity in cell proliferation models
Permeability optimization scaffold
3-phenyl lipophilic substitution
Experimental logP and membrane permeability assays
Antioxidant mechanism research
Sterically hindered phenolic derivatization platform
Antioxidant and cytotoxicity endpoint profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Diamino-3-phenylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.